(1R)-6-Chloro-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol
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Overview
Description
(5R)-9-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol is a benzazepine.
Scientific Research Applications
Molecular Conformation and Structural Analysis
The compound's structural and molecular conformation has been a subject of research, shedding light on its crystallographic properties. Studies on isomorphous but not strictly isostructural compounds, like (2RS,4RS)-7-Fluoro-2-(2-phenylethyl)-2,3,4,5-tetrahydro-1H-1,4-epoxy-1-benzazepine and (2RS,4RS)-7-chloro-2-(2-phenylethyl)-2,3,4,5-tetrahydro-1H-1,4-epoxy-1-benzazepine, revealed insights into unit-cell dimensions, molecular conformations, and intermolecular interactions, which are crucial for understanding the compound’s crystal structure and its potential applications in material science (Blanco et al., 2012).
Modulation of Receptors
The compound has been found to modulate sigma-1 receptors significantly. SKF83959, a structural analog of the compound, was demonstrated to promote the binding of selective sigma-1 receptor agonists, indicating its potential use in understanding and possibly treating conditions associated with sigma-1 receptor activity. This includes its allosteric modulation effects and the possibility of it uncovering the underlying mechanisms of D1 receptor-independent effects of drugs (Guo et al., 2013).
Interaction with Potassium Channels
Interestingly, SCH23390, another analog of the compound, has been found to inhibit G protein-coupled inwardly rectifying potassium (GIRK) channels, suggesting a potential role in designing new GIRK channel-selective blockers. This discovery also highlights the need to reevaluate studies that have used SCH23390 exclusively to probe D1 receptor function, as it may have broader biological effects than previously thought (Kuzhikandathil & Oxford, 2002).
Properties
CAS No. |
743408-71-1 |
---|---|
Molecular Formula |
C16H16ClNO2 |
Molecular Weight |
289.75 g/mol |
IUPAC Name |
(5R)-9-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol |
InChI |
InChI=1S/C16H16ClNO2/c17-15-11-6-7-18-9-13(10-4-2-1-3-5-10)12(11)8-14(19)16(15)20/h1-5,8,13,18-20H,6-7,9H2/t13-/m1/s1 |
InChI Key |
GHWJEDJMOVUXEC-CYBMUJFWSA-N |
Isomeric SMILES |
C1CNC[C@@H](C2=CC(=C(C(=C21)Cl)O)O)C3=CC=CC=C3 |
SMILES |
C1CNCC(C2=CC(=C(C(=C21)Cl)O)O)C3=CC=CC=C3 |
Canonical SMILES |
C1CNCC(C2=CC(=C(C(=C21)Cl)O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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